

# 2,4,4-Trimethylhexane chemical properties and structure

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## Compound of Interest

Compound Name: 2,4,4-Trimethylhexane

Cat. No.: B091184

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## An In-depth Technical Guide to the Chemical Properties and Structure of 2,4,4-Trimethylhexane

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the molecular structure of **2,4,4-trimethylhexane**. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Chemical Structure and Identification

**2,4,4-Trimethylhexane** is a branched alkane with the chemical formula  $C_9H_{20}$ .<sup>[1][2]</sup> Its structure consists of a hexane backbone with one methyl group at position 2 and two methyl groups at position 4.

### Molecular Identifiers

Identifier	Value
IUPAC Name	2,4,4-trimethylhexane[1]
CAS Number	16747-30-1[1][2]
Molecular Formula	C9H20[1][2]
Molecular Weight	128.25 g/mol [1]
Canonical SMILES	CCC(C)(C)CC(C)C[1]
InChI	InChI=1S/C9H20/c1-6-9(4,5)7-8(2)3/h8H,6-7H2,1-5H3[1][2]
InChIKey	SVEMKBCPZYWEPH-UHFFFAOYSA-N[1][2]

#### Molecular Structure Diagram

Caption: 2D representation of the **2,4,4-Trimethylhexane** molecule.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **2,4,4-trimethylhexane** is presented below.

#### Physical Properties

Property	Value
Boiling Point	131 °C[3]
Melting Point	-113 °C[3]
Density	0.724 g/mL[3]
Refractive Index	1.407[3]

#### Thermodynamic Properties

Property	Value
Molar Volume	177.2 mL/mol[3]
Molecular Refractive Power	43.66 mL/mol[3]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,4,4-trimethylhexane**.

### Mass Spectrometry

The mass spectrum of **2,4,4-trimethylhexane** can be obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The NIST WebBook provides mass spectral data for this compound.[2]

### Infrared (IR) Spectroscopy

The IR spectrum of **2,4,4-trimethylhexane** exhibits characteristic alkane absorptions. The C-H stretching vibrations are typically observed in the 2850-2960  $\text{cm}^{-1}$  region. C-H bending vibrations for methyl and methylene groups appear around 1450-1465  $\text{cm}^{-1}$  and 1375  $\text{cm}^{-1}$ , respectively.[4] The NIST WebBook also contains IR spectral data for **2,4,4-trimethylhexane**. [5]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

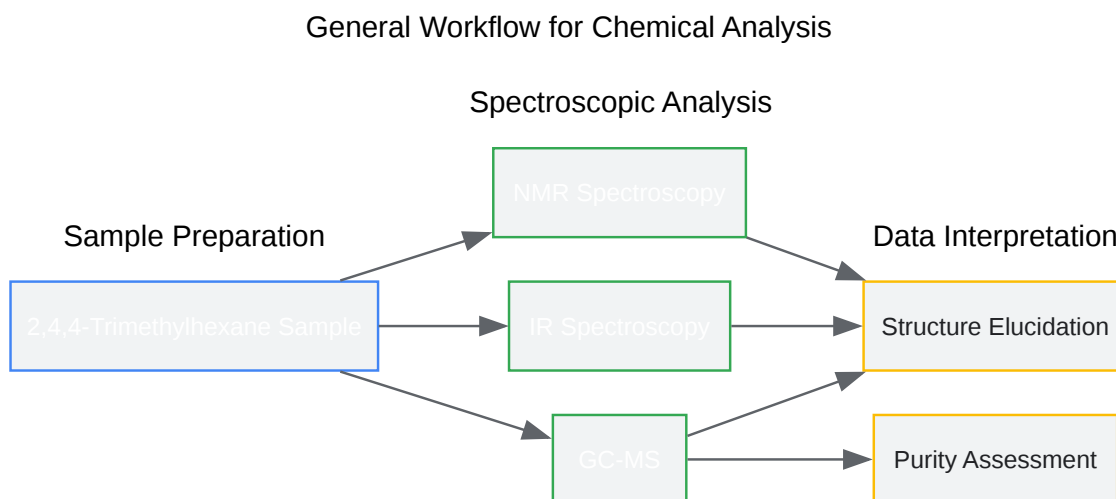
For alkanes, proton ( $^1\text{H}$ ) NMR resonances are typically found in the highly shielded region of the spectrum, usually between 0.5 and 1.5 ppm.[4] Carbon-13 ( $^{13}\text{C}$ ) NMR chemical shifts for alkanes are also well-established, with primary carbons ( $\text{CH}_3$ ) appearing at 8-30 ppm, secondary carbons ( $\text{CH}_2$ ) at 15-55 ppm, tertiary carbons ( $\text{CH}$ ) at 20-60 ppm, and quaternary carbons at a similar range but with characteristically weak signals.[4]

## Experimental Protocols

While specific experimental protocols for the acquisition of the cited data for **2,4,4-trimethylhexane** are not readily available in the public domain, the following sections describe

generalized, standard methodologies for the analysis of a liquid alkane.

### General Experimental Workflow



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Caption: A generalized workflow for the chemical analysis of a compound.

### Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **2,4,4-trimethylhexane** is prepared in a volatile solvent such as hexane or dichloromethane.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column, such as one coated with polydimethylsiloxane, is typically employed for alkane separation.
- **GC Conditions:**
  - **Injector Temperature:** Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).
  - **Oven Temperature Program:** A temperature ramp is used to separate components based on their boiling points. A typical program might start at a low temperature (e.g., 50 °C),

hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

- Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
- MS Conditions:
  - Ionization: Electron ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
  - Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.
  - Detector: An electron multiplier detects the ions.
- Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum provides its molecular weight and fragmentation pattern, which can be compared to library data for identification.

#### Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2,4,4-trimethylhexane**, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each wavelength. A background spectrum of the salt plates is recorded first and subtracted from the sample spectrum.
- Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds present in the molecule.

#### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **2,4,4-trimethylhexane** is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition: The sample is placed in a strong magnetic field, and a radiofrequency pulse is applied. The instrument detects the signals emitted as the  $^{13}\text{C}$  nuclei relax. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
- Data Analysis: The chemical shift of each peak in the  $^{13}\text{C}$  NMR spectrum provides information about the electronic environment of the carbon atoms, allowing for the elucidation of the carbon skeleton.

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- To cite this document: BenchChem. [2,4,4-Trimethylhexane chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091184#2-4-4-trimethylhexane-chemical-properties-and-structure]

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